molecular formula C8H11NO B14028698 3-(3-Methylcyclobutyl)-3-oxopropanenitrile

3-(3-Methylcyclobutyl)-3-oxopropanenitrile

Katalognummer: B14028698
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: DFCQAIXNFOLKNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methylcyclobutyl)-3-oxopropanenitrile is an organic compound characterized by a cyclobutyl ring substituted with a methyl group and a nitrile group attached to a propanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylcyclobutyl)-3-oxopropanenitrile typically involves the reaction of 3-methylcyclobutanone with a suitable nitrile source under controlled conditions. One common method is the condensation reaction using a base such as potassium carbonate in the presence of a solvent like acetone . The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in scaling up the synthesis for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methylcyclobutyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Methylcyclobutyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-Methylcyclobutyl)-3-oxopropanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The cyclobutyl ring and methyl group contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methylcyclobutanone: A precursor in the synthesis of 3-(3-Methylcyclobutyl)-3-oxopropanenitrile.

    3-Methylcyclobutanecarboxylic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.

    3-Methylcyclobutylamine: A derivative with an amine group.

Uniqueness

This compound is unique due to its combination of a cyclobutyl ring, a nitrile group, and a propanone moiety. This structural arrangement imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

3-(3-methylcyclobutyl)-3-oxopropanenitrile

InChI

InChI=1S/C8H11NO/c1-6-4-7(5-6)8(10)2-3-9/h6-7H,2,4-5H2,1H3

InChI-Schlüssel

DFCQAIXNFOLKNA-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C1)C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.